molecular formula C8H5F3N2O2S B6182142 3-methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 2624140-71-0

3-methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B6182142
CAS No.: 2624140-71-0
M. Wt: 250.2
InChI Key:
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Description

3-methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound known for its exceptional thermal and chemical stability, as well as high water solubility. This compound has a profound impact on various scientific and industrial fields due to its unique properties.

Preparation Methods

The synthesis of 3-methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile involves several steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

3-methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridine derivatives .

Scientific Research Applications

3-methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is utilized in the development of bioactive molecules for research purposes.

    Industry: Due to its stability and solubility, it is used in various industrial processes, including the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 3-methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl and methanesulfonyl groups contribute to its unique chemical properties, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to the modulation of biochemical pathways, making it a valuable tool in scientific research.

Comparison with Similar Compounds

3-methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile can be compared with other similar compounds, such as:

    2,3-dichloro-5-(trifluoromethyl)pyridine: This compound is used as an intermediate in the synthesis of crop-protection products.

    4-(3-chlorophenyl)-2-(trifluoromethyl)thiazole-5-carbonitrile: Known for its applications in pain management research.

The uniqueness of this compound lies in its combination of thermal stability, chemical stability, and high water solubility, which make it suitable for a wide range of applications.

Properties

CAS No.

2624140-71-0

Molecular Formula

C8H5F3N2O2S

Molecular Weight

250.2

Purity

95

Origin of Product

United States

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